![molecular formula C22H15BrN2OS B2732170 2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 300569-22-6](/img/structure/B2732170.png)
2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound. It has a molecular weight of 359.247 . The compound is part of a class of molecules that have been studied for their potential antimicrobial and antiproliferative properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 359.247 .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Researchers have explored methods to synthesize complex molecules that include structures related to 2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide. For instance, the development of plant growth regulators via a four-step synthesis involving α-bromo ketone and thiazole esters indicates the compound's utility in creating bioactive molecules (Teitei, 1980). Another example is the base-catalyzed cyclization of thioureas with acetophenone in the presence of bromine, showcasing its role in generating antifungal agents (Saeed et al., 2008).
Antifungal and Antimicrobial Activities
Compounds synthesized from derivatives similar to this compound have been evaluated for their antifungal and antimicrobial properties. Research shows that these compounds exhibit low to moderate antifungal activity, hinting at their potential use in treating fungal infections (Saeed et al., 2008). Additionally, the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their significant inhibitory effects against pathogenic strains further demonstrate their antimicrobial potential (Bikobo et al., 2017).
Anticancer Evaluation
The compound and its derivatives have been part of studies aimed at evaluating anticancer activities. For example, a series of substituted benzamides was synthesized and tested against several cancer cell lines, with some derivatives showing higher anticancer activities than reference drugs. This indicates their potential in developing new anticancer therapies (Ravinaik et al., 2021).
Photophysical Properties
Research into the photophysical properties of related compounds has uncovered their potential in applications such as photodynamic therapy for cancer treatment. The synthesis and characterization of new BF2 complexes derived from N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and their excellent photophysical properties, including solid-state fluorescence and aggregation-induced emission effect, highlight the versatility of these compounds in material science and medical applications (Zhang et al., 2017).
Zukünftige Richtungen
The future directions for the study of “2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide” could include further exploration of its antimicrobial and antiproliferative properties . Additionally, more research could be done to understand its mechanism of action and potential applications in medicine.
Eigenschaften
IUPAC Name |
2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2OS/c23-19-9-5-4-8-18(19)21(26)25-22-24-20(14-27-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYXKBUKDUZMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

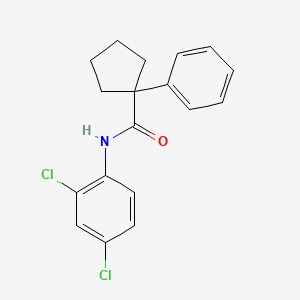

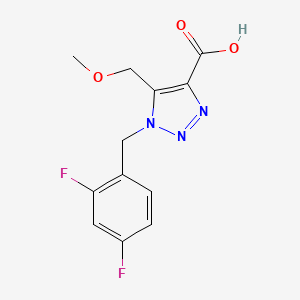
![2-phenyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2732091.png)
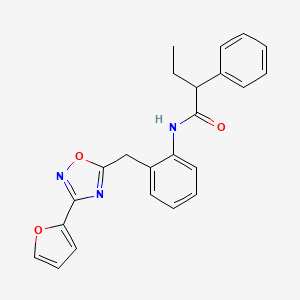



![tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2732098.png)

![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2732101.png)
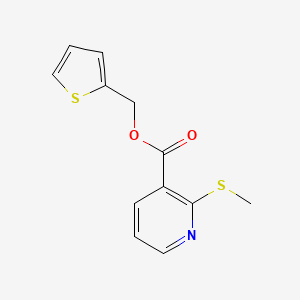
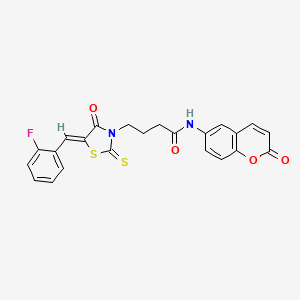
![2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2732106.png)